N-(3,5-dimethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide
Description
The compound N-(3,5-dimethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide features a thieno[3,2-d]pyrimidinone core modified with a 3-methyl group, a 7-(4-methylphenyl) substituent, and a thioacetamide linkage to a 3,5-dimethoxyphenyl group.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-14-5-7-15(8-6-14)19-12-32-22-21(19)26-24(27(2)23(22)29)33-13-20(28)25-16-9-17(30-3)11-18(10-16)31-4/h5-12H,13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTFYTXMTWVNOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide, a compound with a complex structure, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS. The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological properties.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 441.52 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In a screening of a drug library on multicellular spheroids, this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: In Vitro Anticancer Activity
In vitro studies revealed that the compound exhibited IC values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's efficacy was compared to standard chemotherapeutic agents.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. A study evaluating various derivatives indicated that modifications on the thieno[3,2-d]pyrimidine scaffold could enhance antibacterial effects against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The proposed mechanism of action for this compound involves interaction with specific cellular targets that regulate pathways associated with cancer cell survival and proliferation. The compound may inhibit key enzymes involved in nucleotide synthesis or disrupt mitochondrial function leading to increased reactive oxygen species (ROS), promoting apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogs
Core Heterocycle Modifications
The thieno[3,2-d]pyrimidinone core distinguishes the target compound from analogs with alternative heterocycles:
- Quinazolinone Derivatives: Compound 14 () replaces the thienopyrimidine with a quinazolinone core and introduces a 4-sulfamoylphenyl group. This substitution alters electronic properties and may enhance interactions with sulfonamide-binding enzymes .
Table 1: Core Heterocycle Comparison
Substituent Effects on Bioactivity
A. Aromatic Substituents :
- 3,5-Dimethoxyphenyl (Target) : The methoxy groups enhance solubility compared to halogenated analogs (e.g., 3,5-difluorophenyl in ) but may reduce membrane permeability .
- 2,5-Dimethylphenyl () : Methyl groups improve lipophilicity but may sterically hinder binding .
B. Thioacetamide Linkage :
Q & A
Q. What are the common synthetic routes for synthesizing this thienopyrimidine-based compound?
The synthesis typically involves multi-step organic reactions:
- Core formation : Construct the thieno[3,2-d]pyrimidin-4-one core via cyclization of substituted thiophene derivatives with urea or thiourea under reflux conditions .
- Thioacetamide linkage : Introduce the thioacetamide group by reacting the thienopyrimidine intermediate with chloroacetyl chloride, followed by substitution with appropriate amines (e.g., 3,5-dimethoxyaniline) .
- Purification : Use column chromatography (silica gel) and recrystallization (solvents like ethanol or DMSO) to isolate the pure product . Example characterization data from analogous compounds:
| Parameter | Value (Example) | Source |
|---|---|---|
| Yield | 58–80% | |
| Melting Point | 160–230°C | |
| H NMR | δ 2.03 (s, CH), 7.5 (s, Ar) |
Q. How is the compound structurally characterized post-synthesis?
Key techniques include:
- Spectroscopy : H/C NMR to confirm substituent integration and coupling patterns (e.g., aromatic protons at δ 6.96–8.62) .
- Mass Spectrometry : LC-MS or HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 392.0) .
- Elemental Analysis : Match experimental vs. theoretical values for C, H, N, and S (e.g., C: 45.29% observed vs. 45.36% calculated) .
Q. What computational methods predict its biological target interactions?
- Molecular Docking : Use AutoDock Vina to model binding affinities with target proteins (e.g., kinases or enzymes). The scoring function and multithreading capabilities improve accuracy and speed .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) to prioritize compounds for in vitro testing .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis efficiency?
Apply Design of Experiments (DoE) principles:
- Factors : Temperature (60–120°C), solvent polarity (DMF vs. THF), catalyst loading (e.g., triethylamine).
- Response Variables : Yield, purity, reaction time.
- Statistical Modeling : Use software like Minitab to identify optimal conditions via response surface methodology . Example workflow:
Screening (Plackett-Burman) → Optimization (Central Composite Design) → Validation
Q. How to address contradictions in biological activity data across studies?
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., substituent effects on 4-methylphenyl vs. 4-chlorophenyl groups) to identify critical pharmacophores .
- Assay Validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase inhibition assays) to minimize variability .
- Meta-Analysis : Pool data from multiple studies and apply statistical tests (e.g., ANOVA) to resolve discrepancies .
Q. What mechanistic studies elucidate its mode of action?
- Enzyme Inhibition Assays : Measure IC values against purified targets (e.g., cyclin-dependent kinases) using fluorescence-based substrates .
- Cellular Profiling : Assess apoptosis (Annexin V staining) and cell-cycle arrest (flow cytometry) in cancer cell lines .
- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
Methodological Considerations
-
Data Reproducibility : Document reaction conditions (e.g., inert atmosphere for thioether formation) to ensure reproducibility .
-
Contradictory Data Table :
Observation Possible Cause Resolution Strategy Varied IC Assay buffer pH differences Standardize buffer conditions Divergent SAR trends Impurity in analogs Re-synthesize and re-test
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
